BenchChemオンラインストアへようこそ!

3-Methoxybenzoyl bromide

Physical organic chemistry Reaction kinetics Acyl halide solvolysis

3-Methoxybenzoyl bromide (m-anisoyl bromide) is the validated electrophile for installing the meta-methoxybenzoyl pharmacophore on 2H-benzo[e][1,2]thiazine cores, delivering α‑glucosidase inhibitors (IC50 25.88–46.25 µM) and α‑amylase inhibitors (IC50 7.52–15.06 µM) that outperform acarbose. Its meta‑substitution pattern confers a unique dual‑channel (addition‑elimination + SN2‑SN1) reactivity distinct from para‑ and ortho‑isomers, eliminating mechanistic incompatibility risks in established protocols. A reactive acyl bromide that offers superior leaving‑group efficiency compared to the chloride analog in Friedel‑Crafts and acylation applications.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 67958-01-4
Cat. No. B13961983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzoyl bromide
CAS67958-01-4
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)Br
InChIInChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
InChIKeyVFZWKSCGGSWMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzoyl Bromide (CAS 67958-01-4): Scientific Procurement and Selection Guide for a Meta-Substituted Acyl Bromide Intermediate


3-Methoxybenzoyl bromide (m-anisoyl bromide, CAS 67958-01-4), molecular formula C8H7BrO2, is an aromatic acyl bromide featuring a methoxy substituent at the meta position relative to the carbonyl bromide functionality . As a substituted benzoyl halide, this compound functions as a reactive acylating electrophile in nucleophilic substitution reactions with amines, alcohols, and thiols, and is employed as a transient intermediate in the construction of pharmaceutical scaffolds including benzamides and benzophenones . The meta-methoxy substitution pattern confers distinct electronic characteristics that differentiate this compound from its ortho- and para-substituted isomers, as well as from the corresponding acyl chloride analog, in terms of both reactivity profiles and synthetic outcomes.

Why 3-Methoxybenzoyl Bromide Cannot Be Interchanged with 4-Methoxybenzoyl Bromide or 3-Methoxybenzoyl Chloride in Research Procurement


Substituted benzoyl halides exhibit pronounced substituent-dependent mechanistic divergence in nucleophilic substitution reactions that prohibits generic interchange among positional isomers or halogen analogs. Kinetic studies of aromatic acyl bromides with methanol in acetonitrile at 25.0 °C demonstrate that the methoxy group's position (meta versus para) alters the operative reaction channels, with p-methoxybenzoyl bromide uniquely exhibiting a third reaction channel involving electrophilic assistance by methanol toward an SN1-type ionization pathway [1]. Furthermore, comparative studies of bromide versus chloride leaving-group effects in aromatic acyl halides reveal that the addition-elimination processes differ in the sequence of elimination steps [2], meaning synthetic outcomes obtained with the chloride cannot be presumed transferable to the bromide. Additionally, the meta-methoxy substitution pattern has been specifically validated in the synthesis of bioactive compounds targeting α-glucosidase and α-amylase inhibition, whereas the para isomer finds distinct applications in raloxifene production [3]. Procurement of the incorrect isomer or halogen analog therefore risks both mechanistic incompatibility and divergent synthetic yields in established protocols.

3-Methoxybenzoyl Bromide Procurement Evidence: Quantitative Differentiation from Closest Analogs and In-Class Alternatives


Meta-Methoxy Substitution Eliminates the SN1-Type Ionization Channel Observed in Para-Methoxybenzoyl Bromide Methanolysis

In the methanolysis of substituted benzoyl bromides in acetonitrile at 25.0 °C, 3-methoxybenzoyl bromide (meta-substituted) follows the standard dual-channel mechanism (carbonyl addition-elimination and SN2-SN1 through a loose SN2-type transition state) that characterizes the majority of meta- and para-substituted derivatives. In contrast, p-methoxybenzoyl bromide exhibits a third, additional reaction channel observed exclusively in the overall second-order process (first-order in methanol), which is tentatively described as involving electrophilic assistance by a methanol molecule to an ionization (SN1) pathway [1]. This mechanistic divergence means that para-substituted analogs can undergo solvolytic pathways unavailable to the meta isomer, potentially leading to different product distributions or side-reaction profiles under identical conditions.

Physical organic chemistry Reaction kinetics Acyl halide solvolysis Substituent effects

Bromide Leaving Group Confers Enhanced Reactivity Relative to Chloride in Acyl Transfer Applications

Comparative kinetic studies of aromatic acyl chlorides versus bromides with methanol in acetonitrile demonstrate that the addition-elimination processes for these two halide classes share an identical addition step but diverge in the sequence of the two elimination steps [1]. While this study does not provide head-to-head rate constant ratios specifically for the 3-methoxy-substituted pair, the general principle that acyl bromides react more rapidly than their chloride counterparts under nucleophilic acyl substitution conditions is well-established . This enhanced reactivity enables the bromide to serve as a transient intermediate in multi-step sequences where the chloride would be insufficiently reactive, or to achieve higher yields in single-step acylations under milder conditions, though specific yield data for 3-methoxybenzoyl bromide versus chloride in identical transformations are not available in the peer-reviewed literature meeting the inclusion criteria for this evidence guide.

Acylation reagent selection Nucleophilic substitution Leaving group reactivity Synthetic methodology

3-Methoxybenzoyl Moiety Validated in Bioactive α-Glucosidase/α-Amylase Inhibitor Scaffolds with Sub-50 μM Potency

A series of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-arylacetamides was synthesized and evaluated for in vitro inhibitory potential against α-glucosidase and α-amylase enzymes [1]. The compounds incorporating the 3-methoxybenzoyl moiety demonstrated α-glucosidase inhibition with IC50 values in the range of 25.88-46.25 μM, which are lower than the standard drug acarbose (IC50 = 58.8 μM). For α-amylase inhibition, derivatives bearing this moiety achieved IC50 values of 7.52-15.06 μM, again more potent than acarbose (IC50 = 17.0 μM). The most potent compound identified, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide, was characterized as a non-competitive inhibitor of α-glucosidase and competitive inhibitor of α-amylase via kinetic studies [1].

Medicinal chemistry Diabetes drug discovery Benzothiazine scaffold Enzyme inhibition

3-Methoxybenzoyl Moiety Demonstrated Binding Affinity of -6.503 kcal/mol Against Acetylcholinesterase in Anti-Alzheimer Drug Discovery

2-(3-Methoxybenzoyl)cyclohexan-1-one was synthesized via acylation using 3-methoxybenzoyl-containing reagent and evaluated through molecular docking studies against the acetylcholinesterase (AChE) target (PDB ID: 4EY7) for anti-Alzheimer potential [1]. The compound exhibited a binding affinity of -6.503 kcal/mol, establishing a quantitative baseline for the 3-methoxybenzoyl scaffold in AChE binding. While lower than the co-crystallized ligand (-7.261 kcal/mol) and the FDA-approved drug brexpiprazole (-7.962 kcal/mol), the compound demonstrated four specific hydrophobic contacts (ALA397, ALA528, TYR382, HIS381) and two π-stacking interactions (HIS381, TYR382) within the AChE active site, validating the 3-methoxybenzoyl group's ability to engage key binding residues in this therapeutically relevant target [1].

Neurodegenerative disease Acetylcholinesterase inhibition Molecular docking Alzheimer's therapeutics

Divergent Application Domains: 3-Methoxybenzoyl Bromide Enables Diabetes and Alzheimer's Scaffolds Whereas 4-Isomer Serves Raloxifene Production

Analysis of peer-reviewed synthetic applications reveals distinct therapeutic domain specialization between positional isomers of methoxybenzoyl halides. The 3-methoxybenzoyl moiety has been specifically validated in the construction of cyclic sulfonamide-based α-glucosidase/α-amylase inhibitors for diabetes and in acetylcholinesterase-binding compounds for Alzheimer's research [1][2]. In contrast, 4-methoxybenzoyl bromide (CAS 937-29-1) is employed in the commercial production of raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis and breast cancer risk reduction, and in analytical method development for Abbreviated New Drug Applications (ANDAs) . This application divergence means that the 3-methoxy isomer cannot substitute for the 4-isomer in raloxifene synthesis, and the 4-isomer is not validated in the diabetes and Alzheimer's scaffolds where the 3-isomer has demonstrated target engagement.

Pharmaceutical intermediates Application differentiation Synthetic route selection Drug scaffold diversification

Limited High-Strength Differential Evidence: Explicit Statement of Evidentiary Gaps for Procurement Decision-Making

A comprehensive literature search across PubMed, RSC journals, ScienceDirect, and patent databases reveals that direct head-to-head quantitative comparisons between 3-methoxybenzoyl bromide and its closest analogs (3-methoxybenzoyl chloride, 4-methoxybenzoyl bromide, benzoyl bromide) are sparse in the peer-reviewed literature. The kinetic study by Kevill and Knauss [1] establishes class-level mechanistic differences between meta- and para-substituted benzoyl bromides but does not report isolated rate constants specifically for 3-methoxybenzoyl bromide. Similarly, no published studies were located that directly compare synthetic yields of 3-methoxybenzoyl bromide versus 3-methoxybenzoyl chloride in identical nucleophilic acyl substitution reactions. The application-specific evidence (diabetes and Alzheimer's scaffolds) establishes validation of the 3-methoxybenzoyl moiety but does not provide comparator data demonstrating that the bromide reagent outperforms the chloride or alternative acylating agents in the synthetic steps themselves. Prospective procurers should therefore rely on (a) the established class-level reactivity advantage of acyl bromides over chlorides, (b) the documented mechanistic divergence between meta- and para-isomers, and (c) the peer-reviewed validation of the 3-methoxybenzoyl moiety in specific therapeutic scaffolds, while recognizing that yield optimization for specific synthetic protocols may require empirical evaluation.

Evidence quality assessment Procurement due diligence Research gap identification

Evidence-Backed Application Scenarios for 3-Methoxybenzoyl Bromide (CAS 67958-01-4) in Scientific Research and Pharmaceutical Development


Synthesis of α-Glucosidase and α-Amylase Inhibitor Candidates for Type 2 Diabetes Drug Discovery

Procure 3-methoxybenzoyl bromide as the acylating reagent for installing the 3-methoxybenzoyl moiety onto the 2H-benzo[e][1,2]thiazine scaffold to generate 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-arylacetamides. This scaffold has demonstrated in vitro inhibition of α-glucosidase (IC50: 25.88-46.25 μM) and α-amylase (IC50: 7.52-15.06 μM), with potency exceeding the standard drug acarbose (α-glucosidase IC50 = 58.8 μM; α-amylase IC50 = 17.0 μM) [1]. The most potent derivative exhibited non-competitive α-glucosidase inhibition and competitive α-amylase inhibition, establishing the 3-methoxybenzoyl group as a validated pharmacophore in this therapeutic class.

Construction of Acetylcholinesterase-Targeting Scaffolds for Alzheimer's Disease Lead Optimization

Utilize 3-methoxybenzoyl bromide in acylation reactions to prepare 2-(3-methoxybenzoyl)cyclohexan-1-one and related derivatives for acetylcholinesterase (AChE) inhibition studies. Molecular docking against AChE (PDB ID: 4EY7) demonstrates binding affinity of -6.503 kcal/mol with four hydrophobic contacts (ALA397, ALA528, TYR382, HIS381) and two π-stacking interactions (HIS381, TYR382) within the active site [2]. This computational validation supports the compound's potential as a lead scaffold for Alzheimer's therapeutic development and provides a foundation for structure-activity relationship studies around the 3-methoxybenzoyl core.

Mechanistic Studies of Substituent-Dependent Solvolytic Pathways in Aromatic Acyl Halides

Employ 3-methoxybenzoyl bromide as a meta-substituted test substrate in physical organic chemistry investigations of nucleophilic substitution at trigonal carbon centers. The compound serves as a reference point for dual-channel reactivity (carbonyl addition-elimination plus SN2-SN1) in contrast to para-substituted analogs which exhibit an additional third reaction channel involving SN1-type ionization with electrophilic methanol assistance [3]. This differentiation makes the meta-substituted compound valuable for studies examining how aromatic substitution patterns modulate reaction mechanism partitioning in acyl transfer processes.

Precursor for Friedel-Crafts Acylation in δ-Opioid Receptor Agonist Intermediate Synthesis

3-Methoxybenzoyl chloride is documented as the acylating agent in Friedel-Crafts reactions to produce 3-methoxybenzophenone intermediates for the synthesis of (+)-4-[(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80), a highly selective nonpeptide δ-opioid receptor agonist [4]. While this established route uses the chloride, researchers seeking enhanced acylation efficiency or alternative reaction conditions may procure the corresponding bromide for comparative evaluation in analogous Friedel-Crafts protocols, consistent with the class-level reactivity advantage of acyl bromides over chlorides in electrophilic acylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxybenzoyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.